molecular formula C10H18O2 B1669407 4-Cyclohexylbutyric acid CAS No. 4441-63-8

4-Cyclohexylbutyric acid

Cat. No.: B1669407
CAS No.: 4441-63-8
M. Wt: 170.25 g/mol
InChI Key: UVZMNGNFERVGRC-UHFFFAOYSA-N
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Description

4-Cyclohexylbutyric acid is an organic compound with the molecular formula C10H18O2. It is a white or colorless to light yellow crystalline solid with a melting point of 30-32°C . This compound is known for its applications in various scientific fields, including chemistry, biology, and industry.

Biochemical Analysis

Biochemical Properties

It has been used in the production of polyhydroxyalkanoates (PHAs), a type of biodegradable plastic . This suggests that it may interact with enzymes and other biomolecules involved in the biosynthesis of PHAs.

Cellular Effects

Given its role in the production of PHAs , it may influence cellular metabolism and gene expression related to PHA biosynthesis.

Molecular Mechanism

It is likely to be involved in the metabolic pathways leading to the production of PHAs .

Metabolic Pathways

4-Cyclohexylbutyric acid is likely involved in the metabolic pathways leading to the production of PHAs

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Cyclohexylbutyric acid can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with ethyl 4-bromobutyrate, followed by hydrolysis of the resulting ester . Another method involves the hydrogenation of 4-cyclohexylbutyronitrile using a palladium catalyst .

Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of 4-cyclohexylbutyronitrile. This method is preferred due to its efficiency and scalability .

Scientific Research Applications

Properties

IUPAC Name

4-cyclohexylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h9H,1-8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZMNGNFERVGRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2218-80-6 (copper salt), 35542-88-2 (manganese salt), 38582-17-1 (cobalt salt), 38582-18-2 (zinc salt), 3906-55-6 (nickel salt), 55700-14-6 (cadmium salt), 61886-29-1 (hydrochloride salt), 62637-99-4 (lead salt), 62638-00-0 (lithium salt), 62638-02-2 (mercury salt), 62638-03-3 (potassium salt), 62638-04-4 (silver salt), 62638-05-5 (strontium salt), 62669-64-1 (magnesium salt), 62669-65-2 (barium salt)
Record name Cyclohexanebutyric acid
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DSSTOX Substance ID

DTXSID2063472
Record name Cyclohexanebutanoic acid
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Molecular Weight

170.25 g/mol
Source PubChem
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CAS No.

4441-63-8
Record name Cyclohexanebutanoic acid
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Record name Cyclohexanebutyric acid
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Record name Cyclohexanebutyric acid
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Record name Cyclohexanebutanoic acid
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Record name 4-cyclohexylbutyric acid
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Record name 4-CYCLOHEXYLBUTANOIC ACID
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Synthesis routes and methods

Procedure details

4-Phenylbutanoic acid prepared as described in Example 21, Part A was dissolved in glacial acetic acid (25 ml). Platinum oxide (0.1 g) was added and the solution was hydrogenated in the Paar shaker at up to 55 p.s.i. until hydrogen uptake ceased (6.5 hours). The catalyst was removed by filtration and the acetic acid was removed in vacuo. The product crystallized and was recrystallized from Et2O (20 ml) to give title compound (1.18 g, 77%), m.p. 85°-88° C.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Quantity
25 mL
Type
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Reaction Step Three
Quantity
0.1 g
Type
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Reaction Step Four
Yield
77%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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